2,4-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
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Overview
Description
2,4-Difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a synthetic organic compound characterized by its complex aromatic structure
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
This interaction could involve binding to the active site of an enzyme or receptor, altering its activity .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, including those involved in inflammation, pain sensation, and cellular growth .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on the activities of similar compounds, it could potentially influence cellular processes such as signal transduction, gene expression, and cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation, using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Coupling with the Phenyl Ring: The pyridazine derivative is then coupled with a phenyl ring substituted with fluorine atoms.
Formation of the Benzamide: The final step involves the formation of the benzamide group through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: The fluorine atoms on the phenyl ring can be substituted with nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2,4-Difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Material Science: Due to its unique electronic properties, it is explored for use in organic electronics and as a building block for advanced materials.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoro-N-(3-(4-methylsulfonylphenyl)phenyl)benzamide: Similar structure but with a different substitution pattern on the phenyl ring.
2,4-Difluoro-N-(3-(6-(methylthio)pyridazin-3-yl)phenyl)benzamide: Similar structure but with a methylthio group instead of a methylsulfonyl group.
Uniqueness
2,4-Difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is unique due to the presence of both fluorine atoms and a methylsulfonyl group, which confer distinct electronic and steric properties. These features can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in drug discovery and other scientific research areas.
Properties
IUPAC Name |
2,4-difluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O3S/c1-27(25,26)17-8-7-16(22-23-17)11-3-2-4-13(9-11)21-18(24)14-6-5-12(19)10-15(14)20/h2-10H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWMFMJAFNDYRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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